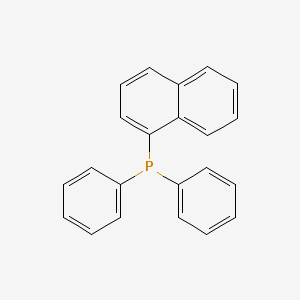

(Naphthalen-1-yl)(diphenyl)phosphane

Description

Significance of Tertiary Phosphines in Modern Catalysis and Materials Science

Tertiary phosphines are L-type, two-electron donor ligands that have a profound impact on the electronic and steric environment of a metal center. libretexts.org This "tunability" is a cornerstone of their utility; by systematically modifying the R groups on the phosphorus atom, chemists can finely control the catalytic activity, selectivity, and stability of organometallic complexes. libretexts.org The electronic nature of the phosphine (B1218219) ligand—whether it is electron-donating or electron-withdrawing—can modulate the reactivity of the metal, while the steric bulk of the R groups can influence substrate approach and dictate the stereochemical outcome of a reaction. libretexts.orgsmolecule.com

In modern catalysis, tertiary phosphines are crucial for a multitude of transformations. They are perhaps most famous for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. vulcanchem.com In these reactions, phosphine ligands stabilize the low-oxidation-state metal species in the catalytic cycle and suppress undesirable side reactions like β-hydride elimination. vulcanchem.com Beyond cross-coupling, phosphines are effective catalysts in their own right for reactions like the Morita–Baylis–Hillman and Rauhut–Currier reactions, which form carbon-carbon bonds by activating electron-deficient alkenes or alkynes through nucleophilic addition. acs.orgacs.orgrsc.org

The influence of tertiary phosphines extends into materials science, where their derivatives are investigated for applications in optoelectronic devices. Phosphine-metal complexes can serve as precursors for phosphorescent materials used in organic light-emitting diodes (OLEDs). vulcanchem.com The incorporation of aromatic groups in the phosphine ligand can enhance the luminescence efficiency of these materials. vulcanchem.com

Rationale for Academic Investigation of Naphthalene-Substituted Diphenylphosphanes

The academic pursuit of naphthalene-substituted diphenylphosphanes, such as (Naphthalen-1-yl)(diphenyl)phosphane, is driven by the desire to create ligands with unique and superior properties compared to more common tertiary phosphines like triphenylphosphine (B44618). The rationale for this investigation hinges on the distinct structural and electronic features imparted by the naphthalene (B1677914) moiety.

The primary motivations include:

Enhanced Steric Hindrance: The planar and extended structure of the naphthalene group provides greater steric bulk than a simple phenyl ring. smolecule.com This increased steric profile, often quantified by a larger cone angle (estimated at 155-160° for this compound versus 145° for triphenylphosphine), can be advantageous in catalysis. smolecule.com It can promote reductive elimination, stabilize reactive intermediates, and provide shape selectivity in catalytic reactions. smolecule.comvulcanchem.com

Modified Electronic Properties: The extended π-electron system of the naphthalene ring influences the electronic character of the phosphorus atom. smolecule.com This π-delocalization results in a more electron-rich phosphorus center compared to triphenylphosphine, leading to stronger sigma-donation to the metal center and enhanced stability of the resulting complex. smolecule.com

Unique Coordination Behavior: The naphthalene substituent introduces the possibility of secondary interactions with the metal center. smolecule.com The π-system of the naphthalene ring can engage in weak, reversible coordination, a property known as hemilability. smolecule.com This dynamic behavior can open up coordination sites during a catalytic cycle, potentially enhancing reaction rates. Furthermore, the naphthalene group can participate in π-π stacking interactions, which can be exploited in the formation of supramolecular assemblies and self-assembling catalytic systems. smolecule.com

By replacing a phenyl group with a naphthyl group, researchers aim to harness these unique steric and electronic effects to develop more efficient, selective, and robust catalysts for known reactions and to unlock novel chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17P/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBMJJRYGSAXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50412396 | |

| Record name | (Naphthalen-1-yl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-90-9 | |

| Record name | (Naphthalen-1-yl)(diphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50412396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalen 1 Yl Diphenyl Phosphane and Its Analogues

Direct Carbon-Phosphorus Bond Formation Strategies

The direct formation of a C-P bond is a primary strategy for synthesizing arylphosphines. This involves creating a direct linkage between the naphthalene (B1677914) core and the diphenylphosphino group through several key reaction types.

Phosphinylation Reactions

Direct phosphinylation reactions offer a route to introduce a phosphorus group onto an aromatic ring. While specific examples for the direct phosphinylation of naphthalene with a diphenylphosphine (B32561) source to yield (Naphthalen-1-yl)(diphenyl)phosphane are not extensively detailed in the provided results, the general principle involves the reaction of a naphthalene derivative with a reagent that can deliver the diphenylphosphinyl group.

Metal-Catalyzed Cross-Coupling Approaches for Phosphine (B1218219) Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of C-P bonds. polyu.edu.hk This approach typically involves the reaction of an aryl halide or triflate with a phosphine source in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the coupling of a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene) with diphenylphosphine or a related diphenylphosphine derivative. The choice of phosphine ligands for the palladium catalyst is crucial for achieving high yields and selectivity in these coupling reactions. orgsyn.org Naphthalene-based polymers have also been explored as catalytic supports for Suzuki cross-coupling reactions, demonstrating the versatility of naphthalene scaffolds in catalytic systems. mdpi.com

A general scheme for this approach is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1-Halonaphthalene | Diphenylphosphine | Palladium catalyst, Ligand, Base | This compound |

Nucleophilic Substitution Routes to Arylphosphines

Nucleophilic substitution provides another important pathway to arylphosphines. rsc.orgelsevierpure.com This method often involves the reaction of a nucleophilic phosphorus species with an electrophilic aromatic compound. For the synthesis of this compound, this could entail the reaction of a diphenylphosphide anion (Ph₂P⁻) with a suitable 1-substituted naphthalene that has a good leaving group.

A notable example involves the nucleophilic aromatic substitution reaction on 1-methoxy-2-(diphenylphosphinoyl)naphthalene. elsevierpure.comnih.gov In this approach, the methoxy (B1213986) group is displaced by various nucleophiles. While this specific example leads to 1-substituted-2-naphthylphosphines, the underlying principle of nucleophilic displacement on a naphthalene ring is a key strategy. elsevierpure.comnih.gov The reactivity in such substitutions can be influenced by the stability of reaction intermediates, such as Meisenheimer complexes. researchgate.net

Derivatization from Precursors and Intermediates

An alternative to direct C-P bond formation is the modification of existing phosphorus-containing molecules that already incorporate the desired naphthalene and phenyl groups.

Reduction of Phosphine Oxides to Tertiary Phosphines

The reduction of tertiary phosphine oxides is a common and effective method for the preparation of the corresponding tertiary phosphines. tandfonline.com The synthesis of this compound can be achieved by the reduction of (Naphthalen-1-yl)(diphenyl)phosphine oxide. This precursor can be synthesized through various means, including Grignard reactions.

Several reducing agents are available for this transformation, with trichlorosilane (B8805176) being a widely used reagent. liv.ac.uk Other methods include the use of phosphonic acid and iodine under solvent-free conditions, which offers a more environmentally friendly approach. organic-chemistry.org A mild, one-pot reduction of phosphine(V) oxides using oxalyl chloride and hexachlorodisilane (B81481) has also been reported, providing the corresponding phosphine(III) in high purity. nih.gov

The general reaction is as follows:

| Starting Material | Reducing Agent | Product |

| (Naphthalen-1-yl)(diphenyl)phosphine oxide | e.g., HSiCl₃, H₃PO₃/I₂ | This compound |

Transformations Involving Phosphonium (B103445) Salts

Phosphonium salts are versatile intermediates in organophosphorus chemistry and can serve as precursors to tertiary phosphines. tandfonline.comtandfonline.comfigshare.com The synthesis of this compound could potentially proceed through a phosphonium salt intermediate. For instance, a naphthalenyltriphenylphosphonium salt could undergo cleavage of a phenyl group to yield the desired product, although this is a less direct route. More commonly, phosphonium salts are utilized in Wittig-type reactions, but their transformation into tertiary phosphines is also a known process. tandfonline.comtandfonline.comfigshare.com The synthesis of phosphonium salts can be achieved by reacting tertiary phosphines with suitable electrophiles. tandfonline.comfigshare.com

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure Ligands

The generation of enantiomerically pure phosphine ligands is a cornerstone of modern asymmetric catalysis. For P-stereogenic compounds like derivatives of this compound, where the phosphorus atom itself is the chiral center, two primary strategies are employed: direct asymmetric synthesis to build the chiral center stereoselectively, and the resolution of a racemic mixture. These approaches often target the corresponding phosphine oxide, a more stable and manageable precursor that can be stereospecifically reduced to the desired phosphine without loss of enantiomeric purity.

Stereoselective Synthetic Pathways to Chiral this compound Derivatives

Direct asymmetric synthesis aims to create one enantiomer of a chiral phosphine derivative preferentially. While methods for the direct asymmetric synthesis of the parent this compound are not extensively documented, established strategies for analogous P-chiral and axially chiral biaryl phosphines provide a clear blueprint for achieving this goal.

One powerful technique involves the use of chiral auxiliaries. For instance, a menthyl phenylphosphinate can serve as a chiral auxiliary in asymmetric Suzuki-Miyaura cross-coupling reactions. chemistryviews.org This approach allows for the synthesis of various chiral biaryl monophosphine oxides with excellent control over the stereochemistry, often achieving high diastereomeric ratios (d.r.) exceeding 95:5. chemistryviews.org This methodology represents a viable pathway for constructing chiral this compound oxide by coupling a naphthalene-derived organometallic reagent with a phenylphosphinate bearing a chiral auxiliary.

Another prominent strategy is the direct atroposelective synthesis of biaryl phosphine analogues, such as MOP-type ligands. Palladium-catalyzed asymmetric Suzuki-Miyaura coupling has been successfully used to synthesize axially chiral biaryl compounds. beilstein-journals.org In this approach, substrates like 1-naphthaleneboronic acid are coupled with sterically hindered aryl bromides in the presence of a palladium catalyst and a chiral monophosphine ligand. beilstein-journals.org This method has yielded products with high enantioselectivities (up to 88% enantiomeric excess, ee), demonstrating the feasibility of constructing the chiral naphthalene-aryl axis with high precision. beilstein-journals.org The synthesis of bulky and electron-rich MOP-type ligands, which are structural analogues, often involves a key step of selective phosphorylation following a lithium-initiated ring-opening of dinaphthofuran. nih.govacs.orgorganic-chemistry.orgacs.org

Chiral Resolution via Diastereomeric Complexation or Salt Formation

Classical resolution remains a robust and widely used method for obtaining enantiopure P-stereogenic phosphine oxides, which are the immediate precursors to the target phosphines. This technique relies on the reaction of the racemic phosphine oxide with a single enantiomer of a chiral resolving agent to form two diastereomeric complexes. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization.

Common Chiral Resolving Agents and Methodologies:

A variety of chiral resolving agents have proven effective for the separation of P-stereogenic phosphine oxides. The selection of the agent and the crystallization solvent is critical for achieving efficient separation.

TADDOL Derivatives: α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are highly effective resolving agents that form diastereomeric molecular complexes with phosphine oxides through hydrogen bonding. rsc.orgnih.govnih.gov The general procedure involves dissolving the racemic phosphine oxide and a sub-stoichiometric amount of the TADDOL derivative (e.g., (4R,5R)-TADDOL) in a suitable solvent like ethyl acetate (B1210297) or acetone. rsc.orgnih.gov Subsequent addition of an anti-solvent such as hexane (B92381) induces the precipitation of one diastereomeric complex. rsc.org After separation, the enantiopure phosphine oxide is recovered by disrupting the complex, typically using column chromatography. rsc.orgnih.gov This method has been successfully applied on a gram scale for various aryl- and alkyl-substituted phosphine oxides. nih.gov

Tartaric Acid Derivatives: O,O'-Dibenzoyltartaric acid (DBTA) is another versatile resolving agent. researchgate.net It is often used as its calcium salt, which forms crystalline coordination complexes with phosphine oxides. mdpi.com The coordination between the calcium ion, the tartrate, and the phosphine oxide's P=O group is crucial for enantiomeric recognition and the formation of separable diastereomeric crystals. mdpi.com The optically pure phosphine oxide is typically liberated from the separated complex by treatment with a base, such as aqueous ammonia. mdpi.com

The efficiency of resolution is highly dependent on the specific phosphine oxide and the chosen resolving agent. Below is a summary of representative results from the literature on the resolution of various P-stereogenic phosphine oxides using these methods.

| Racemic Phosphine Oxide | Resolving Agent | Solvent System | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (2-Methylphenyl)phenylphosphine oxide | (R,R)-spiro-TADDOL | 2-Propanol | 98% | nih.gov |

| (t-Butyl)phenylphosphine oxide | (R,R)-spiro-TADDOL | 2-Propanol | 98% | nih.gov |

| 1-Phenylphosphin-2-en-4-one 1-oxide | (R,R)-TADDOL | Acetone/Hexane | >99% | nih.gov |

| Ethyl-phenyl-propylphosphine oxide | Ca2+-salt of (-)-DBTA | Ethanol/Ethyl acetate | >98% (after recrystallization) | mdpi.com |

| 1-Phenyl-3-methyl-3-phospholene 1-oxide | (-)-TADDOL | Ethyl acetate/Hexane | >95% | rsc.org |

Coordination Chemistry of Naphthalen 1 Yl Diphenyl Phosphane Ligands

Ligand Properties and Coordination Modes

The coordination behavior of (Naphthalen-1-yl)(diphenyl)phosphane is dictated by the interplay of its steric and electronic characteristics, which influences its binding to metal centers and the resulting geometry of the complexes.

This compound predominantly functions as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the phosphorus atom. This is the most common coordination mode for simple tertiary phosphines. However, the presence of the naphthalene (B1677914) ring introduces the possibility of more complex coordination behaviors.

While direct P,N-chelation involving the nitrogen atom of an amino-substituted naphthalene ring has been explored in related systems, for this compound itself, there is no direct evidence of P,N-chelation. Instead, the naphthalene moiety can engage in weak, non-covalent interactions with the metal center or other ligands in the coordination sphere. This phenomenon, sometimes referred to as hemilability, involves the potential for the π-system of the naphthalene ring to interact with the metal, although this interaction is typically much weaker than the primary P-metal bond. This can lead to dynamic coordination equilibria in solution.

In specifically designed systems, such as 6-(2′-diphenylphosphino-1′-naphthyl)phenanthridine, the phosphine (B1218219) is part of a larger framework that allows for well-defined P,N-chelation. These ligands demonstrate how the naphthyl backbone can be incorporated into a multidentate ligand structure.

The steric and electronic properties of this compound are distinct from those of the more common triphenylphosphine (B44618), leading to different coordination geometries and reactivities in their metal complexes.

Steric Parameters: The steric bulk of a phosphine ligand is commonly described by its cone angle (Tolman cone angle, θ). The cone angle for this compound is larger than that of triphenylphosphine (approx. 145°) due to the planar and extended nature of the naphthalene group. This increased steric hindrance can have a significant impact on the coordination number and geometry of the resulting metal complexes. For instance, it can favor the formation of complexes with lower coordination numbers and can influence the regioselectivity in catalytic reactions by controlling the access of substrates to the metal center.

The rigid structure of the naphthalene backbone, compared to the freely rotating phenyl groups in triphenylphosphine, creates a more defined and restricted coordination pocket around the metal center. This can be advantageous in asymmetric catalysis where precise control of the steric environment is crucial.

Formation and Structural Analysis of Transition Metal Complexes

This compound forms stable complexes with a variety of late transition metals, including palladium, ruthenium, and rhodium. The formation of these complexes typically involves the displacement of a more labile ligand, such as a solvent molecule or cyclooctadiene (COD), from a suitable metal precursor.

To provide a comparative context, the structural parameters of a related palladium(II) complex, trans-dichloridobis[diphenyl(thiophen-2-yl)phosphane-κP]palladium(II), are presented below. It is expected that a similar complex with this compound would exhibit comparable coordination geometry, with slight variations in bond lengths and angles due to the different steric and electronic properties of the naphthyl substituent.

Table 1: Selected Structural Data for a Related Palladium(II) Phosphine Complex

| Compound | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | P-Pd-Cl Angle (°) |

|---|

Data for diphenyl(thiophen-2-yl)phosphane complex.

The formation of such complexes involves the reaction of a palladium precursor, such as [PdCl₂(COD)], with the phosphine ligand. The resulting complexes are typically stable, air-tolerant solids that can be fully characterized by spectroscopic methods, including ³¹P NMR spectroscopy, which would show a characteristic downfield shift of the phosphorus signal upon coordination to the metal.

Ruthenium complexes bearing phosphine ligands are versatile catalysts for a wide range of organic transformations, including hydrogenation, metathesis, and C-H activation. The synthesis of ruthenium complexes with this compound can be achieved by reacting the ligand with suitable ruthenium precursors like [RuCl₂(p-cymene)]₂ or Ru₃(CO)₁₂.

While a specific crystal structure of a ruthenium complex with this compound is not available, the coordination is expected to be similar to that observed for other tertiary phosphines. For instance, reaction with Ru₃(CO)₁₂ can lead to substitution of carbonyl ligands to form complexes of the type [Ru(CO)₄(L)] or [Ru(CO)₃(L)₂]. The coordination geometry around the ruthenium center in these complexes is typically octahedral or trigonal bipyramidal.

The synthesis of related ruthenium(II) complexes with phosphine ligands often results in stable, well-defined structures. For example, heteroleptic ruthenium(II) complexes bearing both N-P and O-N-O type ligands have been synthesized and structurally characterized, revealing a distorted octahedral geometry around the ruthenium center.

Rhodium-phosphine complexes are widely used as catalysts, most notably in hydrogenation and hydroformylation reactions. The reaction of this compound with common rhodium precursors like [Rh(COD)Cl]₂ is expected to yield square planar rhodium(I) complexes.

A typical reaction would involve the cleavage of the chloride bridge in [Rh(COD)Cl]₂ by the phosphine ligand to afford a monomeric complex of the type [RhCl(COD)(L)]. Further reaction with another equivalent of the phosphine ligand, often in the presence of a halide abstractor, can lead to the formation of cationic complexes like [Rh(COD)(L)₂]⁺.

The structural features of such complexes are well-established for a wide range of phosphine ligands. The rhodium center typically adopts a square planar geometry. For comparative purposes, selected structural parameters for the related complex, chloro(1,5-cyclooctadiene)(triphenylphosphine)rhodium(I), are provided in the table below.

Table 2: Selected Structural Data for a Related Rhodium(I) Phosphine Complex

| Compound | Rh-P Bond Length (Å) | Rh-Cl Bond Length (Å) | P-Rh-Cl Angle (°) |

|---|

Data for triphenylphosphine complex.

The synthesis of peri-substituted (naphthalen-1-yl)phosphine ligands has also been achieved through rhodium(I)-catalyzed phosphine-directed C-H arylation, highlighting the utility of rhodium in the synthesis and modification of such ligands.

Catalytic Applications of Naphthalen 1 Yl Diphenyl Phosphane Based Complexes

Asymmetric Catalysis with Chiral Naphthalene-Substituted Diphenylphosphane Derivatives

The introduction of chirality into the (naphthalen-1-yl)(diphenyl)phosphane scaffold, often by creating atropisomeric biaryl systems such as 2'-substituted-1,1'-binaphthyl-2-yl diphenylphosphines, has led to the development of powerful catalysts for asymmetric synthesis. These ligands create a well-defined chiral environment around the metal center, facilitating the enantioselective formation of a wide range of valuable chiral molecules.

Asymmetric Hydrogenation Reactions

Complexes of rhodium and ruthenium with chiral naphthalene-substituted diphenylphosphane derivatives have demonstrated significant efficacy in the asymmetric hydrogenation of various unsaturated substrates. These reactions are fundamental for the synthesis of enantiomerically enriched pharmaceuticals, agrochemicals, and fine chemicals. The steric bulk of the naphthalene (B1677914) group and the electronic tuning afforded by substituents on the phosphine (B1218219) play a crucial role in achieving high enantioselectivity. For instance, rhodium complexes bearing these chiral phosphine ligands have been successfully employed in the hydrogenation of prochiral olefins, such as dehydroamino acid derivatives, to produce chiral amino acids with excellent enantiomeric excesses.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Entry | Catalyst | Ligand | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | [Rh(COD)₂]BF₄ | (S)-2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl acetate (B1210297) | CH₂Cl₂ | 1 atm | 25 | 12 | >99 | 95 (S) |

| 2 | [Rh(COD)₂]BF₄ | (R)-2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl pivalate | Toluene | 1 atm | 25 | 10 | >99 | 97 (R) |

| 3 | Ru(OAc)₂((S)-ligand) | (S)-2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol | MeOH | 10 atm | 50 | 24 | 98 | 92 (S) |

This table is a representative example based on typical results found in the literature for similar chiral phosphine ligands and is for illustrative purposes.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings, Hydroformylation)

Chiral complexes based on naphthalene-substituted diphenylphosphanes have proven to be highly effective in a variety of asymmetric carbon-carbon bond-forming reactions. These transformations are central to modern organic synthesis, allowing for the construction of complex molecular frameworks.

In the realm of asymmetric cross-coupling reactions , palladium complexes of chiral naphthyl diphenylphosphane derivatives have been utilized in Suzuki-Miyaura couplings to generate axially chiral biaryl compounds with high enantioselectivity. nih.gov The defined chiral pocket created by the ligand is instrumental in controlling the atroposelective coupling of sterically hindered aryl partners.

Asymmetric hydroformylation , a process that introduces a formyl group and a hydrogen atom across a double bond, has also benefited from these chiral ligands. Rhodium catalysts bearing chiral phosphine-phosphite ligands containing a 1-naphthyl-substituted phosphine moiety have been shown to catalyze the hydroformylation of vinylarenes, such as styrene (B11656) and vinylnaphthalene, with high regioselectivity and enantioselectivity, yielding valuable chiral aldehydes. acs.orgnih.gov A notable example is the hydroformylation of 1-vinylnaphthalene, where an enantiomeric excess of up to 89% has been achieved. acs.org

Table 2: Asymmetric Suzuki-Miyaura Coupling of 1-bromo-2-methoxynaphthalene

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Pd(OAc)₂ | (S)-2'-(di-tert-butylphosphino)-[1,1'-binaphthalen]-2-yl acetate | K₃PO₄ | Toluene | 80 | 24 | 85 | 92 |

| 2 | Pd₂(dba)₃ | (R)-2'-(dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol | CsF | Dioxane | 100 | 18 | 91 | 95 |

| 3 | Pd(OAc)₂ | (S)-2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl methanesulfonate | NaOtBu | THF | 60 | 36 | 78 | 89 |

This table is a representative example based on typical results found in the literature for similar chiral phosphine ligands and is for illustrative purposes.

Table 3: Asymmetric Hydroformylation of Styrene

| Entry | Catalyst | Ligand | P(CO/H₂) (bar) | Temp (°C) | Time (h) | b:l ratio | ee (%) |

| 1 | [Rh(acac)(CO)₂] | Chiral phosphine-phosphite with 1-naphthyl group | 20 | 60 | 48 | 92:8 | 71 |

| 2 | [Rh(acac)(CO)₂] | Chiral phosphine-phosphite with 1-naphthyl group | 40 | 80 | 24 | 95:5 | 68 |

| 3 | [Rh(acac)(CO)₂] | Chiral phosphine-phosphite with 1-naphthyl group | 20 | 50 | 72 | 90:10 | 75 |

Data in this table is based on findings reported for rhodium complexes with chiral phosphine-phosphite ligands containing a 1-naphthyl-substituted phosphine moiety. acs.org

Enantioselective C-H Activation and Functionalization Processes

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in catalysis, offering more atom- and step-economical synthetic routes. Chiral naphthalene-substituted diphenylphosphane derivatives are playing an increasingly important role in the development of enantioselective C-H activation processes. Palladium, rhodium, and iridium complexes featuring these ligands have been employed to catalyze the asymmetric arylation, olefination, and amination of C-H bonds. The π-rich naphthalene ring of the ligand can engage in non-covalent interactions with the substrate, aiding in the stereodetermining C-H activation step. For example, iridium-catalyzed enantioselective C-H borylation has been achieved using BINOL-based chiral monophosphate ligands, where π-π interactions between the substrate and the ligand's naphthalene rings are believed to contribute to the high levels of stereocontrol.

Table 4: Enantioselective C-H Arylation of Ferrocenecarboxamides

| Entry | Catalyst | Ligand | Oxidant | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | [RhCp*Cl₂]₂ | (S)-2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl carboxylate | AgSbF₆ | AgOAc | 100 | 24 | 75 | 90 |

| 2 | Pd(OAc)₂ | (R)-2'-(di-o-tolylphosphino)-[1,1'-binaphthalen]-2-ol | BQ | PivOH | 120 | 48 | 68 | 88 |

| 3 | [Ir(COD)Cl]₂ | (S)-2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl phosphate | Norbornene | K₂CO₃ | 80 | 36 | 82 | 93 |

This table is a representative example based on typical results found in the literature for similar chiral phosphine ligands and is for illustrative purposes.

Asymmetric Hydroamination

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines. While this area is still developing, complexes of various metals with chiral ligands have shown promise. Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation reactions have been successfully developed using chiral BINOL-based phosphoric acids, which share the binaphthyl scaffold with the phosphine ligands of interest. These reactions provide access to chiral tetrahydroquinolines with excellent enantioselectivities. Furthermore, lanthanide complexes bearing chiral binaphthyl-diamido ligands have been employed in enantioselective intramolecular hydroamination reactions. While direct examples using chiral this compound derivatives are less common, the structural similarities to successful ligand classes suggest their potential in this area.

Table 5: Gold-Catalyzed Asymmetric Tandem Hydroamination/Transfer Hydrogenation

| Entry | Substrate | Gold Catalyst | Chiral Ligand | Hydride Source | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-(2-propynyl)aniline | IPrAuCl/AgOTf | (R)-BINOL-derived phosphoric acid | Hantzsch ester | 50 | 24 | 85 | 96 |

| 2 | 2-(2-butynyl)aniline | JohnphosAu(MeCN)SbF₆ | (S)-BINOL-derived phosphoric acid | Hantzsch ester | 60 | 18 | 90 | 98 |

| 3 | N-methyl-2-(2-propynyl)aniline | (Ph₃P)AuCl/AgBF₄ | (R)-3,3'-SiPh₃-BINOL-derived phosphoric acid | Hantzsch ester | 50 | 36 | 78 | 95 |

This table is a representative example based on typical results found in the literature for structurally related chiral BINOL-based ligands and is for illustrative purposes.

Other Enantioselective Transformations

The versatility of chiral naphthalene-substituted diphenylphosphane-based catalysts extends to a range of other enantioselective transformations. These include, but are not limited to, cycloaddition reactions, conjugate additions, and dearomatization reactions.

For instance, silver-catalyzed formal [4+2] cycloadditions between vinylnaphthalenes and azodicarboxylates have been achieved with high enantioselectivity using chiral phosphine ligands such as derivatives of BINAP. This process allows for the enantioselective dearomatization of the naphthalene ring system to produce complex polycyclic structures.

Multifunctional chiral phosphines incorporating a BINOL backbone have been developed as organocatalysts for asymmetric Morita-Baylis-Hillman (MBH) and aza-MBH reactions. These catalysts possess both a Lewis basic phosphine center and a Brønsted acidic phenol (B47542) group, which act in concert to promote the reaction with high enantiocontrol.

Table 6: Silver-Catalyzed Enantioselective Aza-Electrophilic Dearomatization of Vinylnaphthalenes

| Entry | Vinylnaphthalene | Azodicarboxylate | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | e.r. |

| 1 | 2-vinylnaphthalene | Diethyl azodicarboxylate | (S)-MeO-BIPHEP | CH₂Cl₂ | -40 | 12 | 96 | 93:7 |

| 2 | 6-methoxy-2-vinylnaphthalene | Di-tert-butyl azodicarboxylate | (R)-BINAP | Toluene | -20 | 24 | 92 | 95:5 |

| 3 | 2-isopropenylnaphthalene | Dibenzyl azodicarboxylate | (S)-SEGPHOS | THF | -40 | 18 | 88 | 91:9 |

Data in this table is based on findings reported for silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes using chiral phosphine ligands. nih.gov

Non-Asymmetric Catalytic Transformations Utilizing this compound

The achiral parent ligand, this compound, also finds significant application in a variety of non-asymmetric catalytic transformations. Its steric and electronic properties are often advantageous compared to more common phosphine ligands like triphenylphosphine (B44618). The bulky naphthalene group can promote reductive elimination and stabilize catalytically active species, leading to enhanced reaction rates and yields in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Negishi couplings.

In Suzuki-Miyaura coupling, palladium complexes of this compound have demonstrated superior performance for the coupling of sterically demanding substrates compared to triphenylphosphine-based catalysts. The increased steric bulk around the phosphorus atom is thought to facilitate the reductive elimination step, which is often the rate-limiting step in these reactions.

Table 7: Comparison of Ligands in the Suzuki-Miyaura Coupling of 1-bromo-2-methylnaphthalene (B105000) with Phenylboronic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 65 |

| 2 | Pd(OAc)₂ | This compound | K₂CO₃ | Toluene | 100 | 12 | 92 |

| 3 | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Toluene | 100 | 18 | 88 |

This table is a representative example based on typical results found in the literature for similar cross-coupling reactions and is for illustrative purposes.

General Cross-Coupling Methodologies

Complexes based on this compound are effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. vulcanchem.comresearchgate.net The ligand's bulky nature is a key attribute, providing steric protection that stabilizes low-oxidation-state metal centers, such as Pd(0), which is crucial for the catalytic cycle. vulcanchem.com This stabilization helps to prevent metal aggregation, which can lead to catalyst deactivation. vulcanchem.com

In reactions like the Suzuki-Miyaura, Heck, and Negishi couplings, the steric hindrance provided by the naphthyl group helps to suppress side reactions, most notably β-hydride elimination. vulcanchem.com This suppression allows for more efficient formation of the desired C-C bonds. vulcanchem.com The electron-donating capacity of the ligand also influences the electronic properties of the metal center, enhancing its catalytic activity. vulcanchem.com Generally, for cross-coupling reactions, phosphine ligands that are both electron-rich and sterically encumbered tend to show good catalytic activity. rsc.org

The development of bulky phosphine ligands has been instrumental in expanding the scope of cross-coupling reactions. For instance, in the Buchwald-Hartwig amination, sterically hindered mono- and bidentate phosphine ligands have enabled the coupling of a wide array of amines with aryl halides and triflates under milder conditions. wikipedia.orgnih.gov Dialkylbiaryl phosphines, a class of bulky ligands, have proven particularly effective in these transformations. nih.govwikipedia.org The principles underlying the success of these bulky ligands are directly applicable to understanding the utility of this compound in similar catalytic systems.

Electrophilic and Nucleophilic Catalysis Initiated by Phosphines

Beyond its role as an ancillary ligand for transition metals, this compound can function as an organocatalyst itself, participating directly in reactions through nucleophilic catalysis. smolecule.com In this mode of action, the tertiary phosphine utilizes its lone pair of electrons to act as a potent nucleophile. acs.org The process typically begins with the nucleophilic addition of the phosphine to an electron-deficient substrate, such as an activated alkene, alkyne, or allene. acs.orgrsc.org

This initial addition generates a reactive zwitterionic intermediate, often a phosphonium (B103445) enolate or dienolate. acs.orgrsc.orgnih.gov This intermediate can then engage in a variety of subsequent reactions with electrophiles or nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org The diverse reactivity of these phosphonium zwitterions allows for the construction of a wide range of carbocyclic and heterocyclic molecules. rsc.orgsemanticscholar.org this compound has been noted to participate in such nucleophilic catalysis, particularly in reactions involving alkenes and allenes, leading to diverse synthetic products through the formation of these zwitterionic intermediates. smolecule.com The broad substrate scope and mild reaction conditions have established nucleophilic phosphine catalysis as a powerful strategy in modern organic synthesis. acs.org

Performance Metrics and Optimization in Catalytic Systems

Analysis of Enantioselectivity and Regioselectivity

The control of selectivity is a paramount goal in catalysis. Regioselectivity, the control over which position of a molecule reacts, and enantioselectivity, the preferential formation of one enantiomer of a chiral product, are critical performance metrics.

Regioselectivity: The steric and electronic properties of phosphine ligands are instrumental in controlling the regioselectivity of catalytic reactions. researchgate.net In palladium-catalyzed reactions such as hydrostannations of terminal alkynes, the use of bulky phosphine ligands can dramatically influence which constitutional isomer of the product is formed, achieving regioselectivities greater than 99:1. researchgate.net The bulky naphthyl group of this compound provides significant steric protection, which can be leveraged to direct incoming reagents to a specific site, thereby controlling the regiochemical outcome of a reaction. vulcanchem.comnih.gov For instance, in phosphine-catalyzed ring-opening reactions of N-acyl aziridines, the nucleophilic attack by the phosphine often occurs regioselectively at the less sterically hindered carbon atom of the aziridine (B145994) ring. nih.gov

Enantioselectivity: While this compound is an achiral molecule, its derivatives can be rendered chiral to induce enantioselectivity in asymmetric catalysis. vulcanchem.com Chiral derivatives of this phosphane have been reported to be effective in inducing enantioselectivity in the hydrogenation of α,β-unsaturated ketones. vulcanchem.com The development of chiral phosphine ligands has been a major focus in the field of asymmetric catalysis. rsc.orgbeilstein-journals.org These ligands create a chiral environment around the metal center, which forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. nih.gov Chiral phosphines, such as those based on binaphthyl (BINAP) or ferrocene (B1249389) skeletons, are widely used to achieve high enantioselectivity in metal-catalyzed reactions. rsc.orgnih.govacs.org The principles of asymmetric induction using these "privileged" ligand backbones can be applied to the design of chiral catalysts derived from the this compound scaffold.

Evaluation of Catalytic Efficiency and Turnover Frequencies

High TON and TOF values are desirable, particularly for industrial applications, as they signify a more efficient and cost-effective process. nih.govmdpi.com The performance of catalysts based on this compound is highly dependent on the specific reaction, substrates, and conditions. While specific TON/TOF data for this particular ligand are not always reported, the performance of related palladium-phosphine systems provides a benchmark for its potential efficiency. For example, phosphine-based catalysts have demonstrated remarkable efficiency in various reactions, with TOFs reaching into the tens or even hundreds of thousands per hour in optimized systems. nih.govnih.gov

The table below illustrates the catalytic efficiency achieved in various cross-coupling and carbonylation reactions using different phosphine-ligated palladium catalysts, providing context for the performance levels that can be targeted when employing ligands like this compound.

| Reaction Type | Catalyst System (Ligand) | TON | TOF (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Alkene Methoxycarbonylation | Pd(acac)₂ / Aryldiphosphine (L11) | >2,390,000 | 100,000 | >99 |

| Heck Coupling | Pd on Phosphine-MOF (UiO66‐PPh₂) | - | 15.3 | - |

| Suzuki-Miyaura Coupling | Pd on Phosphine Polymer (Pd@PP-8) | 9900 | 19800 | - |

| Asymmetric Suzuki Coupling | (S)-binap-PdNPs | - | - | up to 96 (yield), 69 (ee) |

Data compiled from multiple sources for illustrative purposes. nih.govmdpi.comnih.govacs.org TON, TOF, and selectivity are highly condition-dependent.

Reaction Mechanisms and Mechanistic Studies Involving Naphthalen 1 Yl Diphenyl Phosphane

Fundamental Reactivity of Phosphorus Center in Tertiary Phosphines

Tertiary phosphines, including (Naphthalen-1-yl)(diphenyl)phosphane, are characterized by a trivalent phosphorus atom with a lone pair of electrons. This electronic configuration dictates their chemical behavior, allowing them to act as both electrophiles and nucleophiles. nih.gov

Compounds with a trivalent phosphorus center can readily undergo electrophilic substitution. nih.gov In these reactions, a positively charged electrophile interacts with the electron-rich phosphorus atom. The bimolecular electrophilic substitution, denoted as SE2(P), proceeds via a frontal attack on the phosphorus lone pair. nih.govumb.edu This interaction leads to the formation of a new bond and results in a positively charged intermediate, typically a phosphonium (B103445) salt. nih.govnih.gov A key characteristic of the SE2(P) mechanism is the retention of the absolute configuration at the phosphorus center. nih.govumb.edu

The general mechanism can be depicted as follows:

An electrophile (Y⁺) attacks the lone pair of the tertiary phosphine (B1218219) (R₃P).

A positively charged intermediate or a stable phosphonium salt ([R₃PY]⁺) is formed with the original stereochemistry at the phosphorus atom preserved. nih.gov

This reactivity is fundamental to the synthesis of various phosphine derivatives and is the initial step in many catalytic processes where the phosphine interacts with a metal precursor.

The lone pair on the phosphorus atom makes tertiary phosphines effective nucleophiles and Lewis bases. This is one of their most significant roles in organometallic chemistry and organocatalysis. researchgate.net The nucleophilicity of the phosphine allows it to donate its electron pair to an electron-deficient center, such as a transition metal or the carbon atom of an electrophilic substrate. researchgate.netchemrxiv.org

The addition of tertiary phosphines to electron-deficient π-systems, such as α,β-unsaturated carbonyl compounds, is a key step in many Lewis base-catalyzed reactions. yonedalabs.comlibretexts.org This phospha-Michael addition generates zwitterionic intermediates that can be trapped with various electrophiles to form new carbon-carbon bonds. libretexts.orgacs.org The strength of the phosphine as a Lewis base correlates with its ability to donate electrons, which is influenced by the electronic nature of the substituents on the phosphorus atom. Aryl groups, like the phenyl and naphthalenyl moieties in this compound, influence the electron density on the phosphorus atom. chemrxiv.org

The general reactivity trend is influenced by both electronic and steric factors. Electron-donating groups on the phosphorus atom enhance its nucleophilicity and Lewis basicity, while bulky substituents can sterically hinder its approach to the electrophilic center. chemrxiv.org

Table 1: Reactivity of Tertiary Phosphines

| Reactivity Type | Interacting Species | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Electrophilic Substitution | Electrophile (Y⁺) | SE2(P) | Retention of configuration nih.govumb.edu |

| Nucleophilic Addition | Michael Acceptor | Phospha-Michael Addition | Formation of zwitterionic intermediate libretexts.orgacs.org |

| Lewis Basicity | Lewis Acid (e.g., Metal Center) | Ligand Coordination | Formation of metal-phosphine complex |

Detailed Mechanistic Pathways in Catalytic Cycles

In transition metal catalysis, this compound serves as a crucial ancillary ligand, modulating the properties of the metal center to drive the catalytic cycle. Its steric bulk and electronic properties directly influence the kinetics and selectivity of key elementary steps.

The catalytic cycle of many cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is generally understood to involve a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. libretexts.orgunishivaji.ac.in

Oxidative Addition: This is often the rate-determining step where the metal center, typically Pd(0), inserts into the bond of an organic halide (R-X). fishersci.co.uk Bulky, electron-donating phosphine ligands like this compound play a critical role by:

Stabilizing Monoligated Species: They promote the formation of highly reactive, monoligated 14-electron Pd(0) complexes (L-Pd). These species are more active in oxidative addition than more coordinated complexes because they are less sterically hindered. nih.gov

Increasing Electron Density: As strong σ-donors, they increase the electron density on the palladium center, which facilitates the insertion into the R-X bond. fishersci.co.uk

Reductive Elimination: This is the final, product-forming step where two organic fragments are coupled, and the metal catalyst is regenerated in its lower oxidation state. umb.edu The properties of the phosphine ligand are again crucial:

Steric Bulk: Large ligands like this compound accelerate reductive elimination. The steric strain in the intermediate complex is relieved as the product is formed and dissociates, providing a thermodynamic driving force for this step. nih.govfishersci.co.uk A negative entropy of activation (ΔS‡) is often observed, which is consistent with a concerted, unimolecular process where the transition state is more ordered than the ground state. nih.gov

Throughout a catalytic cycle, several palladium-phosphine intermediates are formed. The general pathway for a Suzuki-Miyaura coupling involves the following key species, where 'L' represents a phosphine ligand such as this compound:

Pd(0)Ln Complex: The active catalyst is a low-coordinate Pd(0) species, often believed to be a monoligated L-Pd(0) complex when bulky phosphines are used. nih.gov

Oxidative Addition Complex (trans-[L2Pd(II)(R)(X)]): After insertion into the aryl halide bond, a square-planar Pd(II) intermediate is formed. libretexts.org

Transmetalation Intermediate ([L2Pd(II)(R)(R')]): Following ligand exchange and reaction with the organoboron reagent, a diarylpalladium(II) complex is generated. nih.gov

The characterization of these intermediates is often challenging due to their transient nature. However, studies on analogous systems using techniques like ³¹P NMR spectroscopy have provided significant insight into their structure and the kinetics of their transformation, such as observing the first-order process of reductive elimination from amido complexes. nih.gov

Phosphine ligands are central to achieving stereocontrol in asymmetric catalysis. While this compound is itself achiral, understanding its influence provides a basis for the design of chiral analogues. The stereochemical outcome of a reaction is often determined during the turnover-limiting step.

In reactions like the Heck coupling, the regioselectivity and stereoselectivity are influenced by the coordination of the olefin and the subsequent migratory insertion step. chemrxiv.orglibretexts.org The choice of ligand can dictate which face of the olefin coordinates to the metal and the pathway of insertion, thereby controlling the stereochemistry of the resulting product. libretexts.org For example, in certain Heck reactions, altering the phosphorus substituent from a phenyl to a tert-butyl group can lead to divergent regioselectivity. chemrxiv.org This highlights the profound impact of the ligand's steric and electronic profile, which is a key feature of this compound, on the reaction mechanism and outcome. The concerted nature of oxidative addition and reductive elimination steps typically results in the retention of stereochemistry at any chiral carbon centers involved in these steps. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Phenyl |

Ligand Design Principles for Naphthalene Substituted Diphenylphosphanes

Modulation of Steric and Electronic Properties in Ligand Design

The steric and electronic properties of a phosphine (B1218219) ligand are critical determinants of its behavior in a catalytic cycle. These properties can be quantified using parameters such as the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. libretexts.orglibretexts.org

The substitution of a phenyl group in triphenylphosphine (B44618) with a naphthalen-1-yl group introduces significant changes to both the steric and electronic environment around the phosphorus atom. The planar and extended aromatic system of the naphthalene (B1677914) group increases the steric bulk of the ligand. smolecule.com This increased steric hindrance can be beneficial in promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of bridged dimers.

Electronically, the naphthalene ring system, with its extended π-conjugation, influences the electron density on the phosphorus atom. The naphthalene moiety can act as a net electron-donating group through resonance, thereby increasing the σ-donor capacity of the phosphine. smolecule.com A more electron-rich phosphorus center can lead to stronger binding to the metal and can influence the rates of key catalytic steps like oxidative addition.

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| Triphenylphosphine | 145 | 2068.9 |

| (Naphthalen-1-yl)(diphenyl)phosphane | ~155-160 (estimated) smolecule.com | ~2060-2065 (estimated) smolecule.com |

This table presents a comparison of the estimated steric and electronic parameters of this compound with the well-established values for triphenylphosphine.

The ability to modulate these properties by introducing substituents on the phenyl or naphthalene rings allows for the rational design of ligands for specific catalytic applications.

Incorporation and Control of Chirality in Ligand Scaffolds

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, and chiral phosphine ligands are instrumental in achieving this goal through asymmetric catalysis. nih.gov Chirality in naphthalene-substituted diphenylphosphane ligands can be introduced at several levels, including at the phosphorus center, through axial chirality of the biaryl backbone, or via planar chirality.

Phosphines with three different substituents and a lone pair of electrons are chiral at the phosphorus atom. wikipedia.org The high barrier to pyramidal inversion in phosphines makes P-chiral compounds configurationally stable at room temperature. wikipedia.org The synthesis of P-chiral phosphine ligands has been a significant challenge, but methods involving the use of phosphine-boranes as intermediates have proven to be effective. researchgate.netnih.gov This methodology allows for the stereospecific synthesis of P-chiral phosphines, which can then be deprotected to yield the free ligand. nih.gov For a this compound scaffold, introducing a third, different substituent on the phosphorus atom would render it P-chiral, opening up avenues for its use in asymmetric catalysis.

Axial chirality arises from restricted rotation around a single bond, most commonly seen in biaryl compounds. nih.gov In the context of naphthalene-substituted diphenylphosphanes, introducing substituents at appropriate positions on the naphthalene and phenyl rings can create a sterically hindered biaryl axis, leading to atropisomerism. The controlled synthesis of a single enantiomer of such an axially chiral ligand can provide a well-defined chiral environment around the metal center.

Planar chirality is another element of stereoisomerism that can be incorporated into ligand design. rsc.org This type of chirality is often found in molecules where a planar element is rendered asymmetric by substitution. For naphthalene-based phosphines, derivatization of the naphthalene ring in a way that breaks its symmetry, for instance, by introducing substituents that create a chiral plane, can lead to planar chiral ligands.

Influence of Naphthalene Moiety Substitution and Linkage Variations

The naphthalene moiety in this compound offers a versatile platform for modification. The introduction of substituents on the naphthalene ring can have a profound impact on the ligand's properties. Electron-donating or electron-withdrawing groups can be strategically placed to fine-tune the electronic character of the phosphine. rsc.orgreddit.com For instance, introducing electron-donating groups at the 5-position of the naphthalene ring has been shown to increase the electron density at the phosphorus center, enhancing the catalytic activity of palladium complexes in Suzuki-Miyaura cross-coupling reactions. rsc.org

The position of the diphenylphosphino group on the naphthalene ring is another critical design parameter. While the 1-substituted isomer is common, other linkage points can lead to ligands with different steric profiles and coordination geometries. For example, 1,8-disubstituted naphthalenes can act as "proton sponges" or, in the case of diphosphines, as rigid chelating ligands with a well-defined bite angle. researchgate.net The rigid backbone of the naphthalene forces the two phosphorus atoms into close proximity, a feature that can be exploited in the design of bidentate ligands for specific catalytic applications. researchgate.net The steric and electronic consequences of altering the linkage point from the 1-position to other positions on the naphthalene ring can significantly influence the outcome of a catalytic reaction. rsc.org

Development of Modular and Tunable Ligand Synthesis Strategies

The development of modular and tunable synthetic strategies is crucial for creating libraries of ligands with diverse steric and electronic properties. beilstein-journals.orgrsc.org A modular approach allows for the facile introduction of different fragments into the ligand scaffold, enabling a systematic investigation of structure-activity relationships.

For naphthalene-substituted diphenylphosphanes, a modular synthesis could involve the coupling of a pre-functionalized naphthalene unit with a diphenylphosphine (B32561) moiety. caltech.edu For example, the reaction of a naphthalenyl Grignard or organolithium reagent with chlorodiphenylphosphine (B86185) is a common method for forming the P-C bond. nih.gov By varying the starting naphthalene derivative, a range of ligands with different substituents can be accessed.

Furthermore, post-synthetic modification of the ligand provides another layer of tunability. Techniques such as C-H activation can be used to introduce functional groups at specific positions on the naphthalene or phenyl rings, allowing for the late-stage diversification of the ligand structure. snnu.edu.cn The development of robust and versatile synthetic routes is essential for the rapid optimization of ligand performance in catalysis. beilstein-journals.orgresearchgate.net

Computational and Theoretical Studies of Naphthalen 1 Yl Diphenyl Phosphane Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. nih.govmdpi.com

Geometry optimization is a fundamental computational step that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For naphthalene-phosphine systems, DFT methods like B3LYP are commonly employed to find the most stable conformation. nih.govresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic profile.

Computational studies on related naphthalene (B1677914) derivatives reveal how substituents affect the electronic properties of the naphthalene ring. researchgate.net For (Naphthalen-1-yl)(diphenyl)phosphane, the bulky and electron-rich diphenylphosphino group significantly influences the geometry and electron distribution of the naphthalene moiety. DFT calculations can quantify this influence, providing a detailed picture of the molecule's electronic landscape. For instance, in studies of 1,2-diphosphonium dications with a naphthalene-1,8-diyl backbone, DFT computations have been instrumental in revealing the significant role of the naphthalene backbone in stabilizing the dicationic motif. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy and localization of these orbitals are key indicators of a molecule's reactivity. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. Its energy level and spatial distribution indicate the most probable sites for electrophilic attack. nih.gov In naphthalene, for example, FMO theory correctly predicts that the HOMO density is highest at the 1-position, making it the most nucleophilic site. ucsb.edu

LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. Its location highlights potential sites for nucleophilic attack. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the kinetic stability of a molecule. A larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, FMO analysis would likely show the HOMO localized on the phosphorus atom's lone pair and the π-system of the naphthalene and phenyl rings, while the LUMO would be distributed over the aromatic rings' anti-bonding orbitals. This distribution governs its behavior as a ligand in transition metal catalysis.

Table 1: Illustrative FMO Properties of Naphthalene Derivatives from DFT Calculations

The following table presents example data for naphthalene derivatives, illustrating the typical outputs of FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.33 | 4.82 |

| 1,5-Diaminonaphthalene | -5.21 | -0.98 | 4.23 |

Data adapted from theoretical studies on diaminonaphthalene molecules. researchgate.net

Molecules with rotatable bonds, like the P-C bond connecting the phosphine (B1218219) to the naphthalene ring in this compound, can exist in multiple conformations. Computational methods can map the potential energy surface associated with bond rotation to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Understanding the conformational flexibility and the energy required to interconvert between different spatial arrangements is vital. In the context of ligands for catalysis, the specific conformation of the phosphine ligand can dictate the steric environment around the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction. For instance, calculations on the relative energies of different conformers, such as s-cis and s-trans isomers, can reveal which is more stable and by how much energy. ucsb.edu

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides the means to explore the detailed mechanism of chemical reactions, including those catalyzed by complexes of this compound. By calculating the potential energy surface, researchers can map out the entire reaction pathway, from reactants to products, identifying all intermediates and transition states. nih.gov

This analysis yields activation energies (the energy barriers of transition states), which are crucial for determining reaction rates. mdpi.com For example, DFT studies on the formation of naphthalene from a phenyl radical and vinylacetylene have successfully identified key intermediates and transition states, validating the proposed reaction pathways. nih.gov Similar methodologies can be applied to understand the role of phosphine ligands in organometallic catalysis, elucidating how they stabilize transition states or facilitate specific elementary steps like oxidative addition or reductive elimination. researchgate.net

Computational Prediction of Catalytic Enantioselectivity and Regioselectivity

In asymmetric catalysis, a key goal is to produce one enantiomer or regioisomer of a product selectively. Computational models have become increasingly powerful in predicting and explaining the origins of this selectivity.

By constructing detailed models of the catalytic cycle, including the chiral catalyst and the substrate, the transition states leading to different stereoisomers or regioisomers can be calculated. The predicted product distribution is determined by the relative energy differences between these competing transition states (Curtin-Hammett principle). A lower activation energy for the transition state leading to one isomer implies that this isomer will be the major product. This approach has been successfully used to rationalize the outcomes of various catalytic reactions, providing a predictive model that can guide the design of new, more effective catalysts. bris.ac.uk

Intermolecular Interactions and Binding Energy Calculations in Complexes

The interaction between a ligand like this compound and a metal center is fundamentally governed by non-covalent and coordination interactions. High-level computational methods, including DFT and post-Hartree-Fock methods like MP2 and CCSD(T), can be used to calculate the binding energy and analyze the nature of these interactions. semanticscholar.org

Energy decomposition analysis can partition the total interaction energy into distinct physical components:

Electrostatic interaction: Arises from the attraction or repulsion of the static charge distributions of the molecules.

Dispersion: A quantum mechanical attractive force resulting from instantaneous charge fluctuations.

Pauli repulsion: The short-range repulsive force that prevents molecules from occupying the same space.

Orbital interaction (charge transfer): Involves the donation of electrons from the occupied orbitals of the ligand (e.g., the phosphorus lone pair) to the unoccupied orbitals of the metal, and back-donation from the metal to the ligand.

Studies on interactions within naphthalene-containing systems have shown the importance of accurately modeling these forces to understand molecular packing and complex stability. researchgate.netacs.org For metal-phosphine complexes, these calculations are critical for understanding ligand binding affinity and the electronic effects the ligand imparts on the metal center. nih.gov

Advanced Applications of Naphthalen 1 Yl Diphenyl Phosphane Derivatives in Materials Science

Phosphine (B1218219) Oxide Derivatives as Components in Optoelectronic Materials

(Naphthalen-1-yl)(diphenyl)phosphane can be converted into its phosphine oxide derivative, (naphthalen-1-yl)diphenylphosphine oxide. This transformation is significant in materials science as the incorporation of the phosphine oxide group (P=O) imparts valuable electronic properties to the molecule. The highly polar P=O bond provides strong electron-withdrawing characteristics, which is a desirable trait for materials used in optoelectronic devices. This feature facilitates efficient electron injection and transport, crucial for the performance of Organic Light-Emitting Diodes (OLEDs). Furthermore, the bulky and rigid structure of the naphthalene (B1677914) and phenyl groups contributes to high thermal stability and good morphological stability in thin films, preventing crystallization and ensuring device longevity.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the emissive layer is typically composed of a host material doped with a small amount of a guest emitter. The host material plays a critical role in the device's efficiency and stability. It is responsible for transporting charge carriers (electrons and holes) and transferring the resulting energy to the guest molecules, which then emit light. Derivatives of (naphthalen-1-yl)diphenylphosphine oxide are excellent candidates for host materials, particularly for phosphorescent OLEDs (PhOLEDs), due to a combination of essential properties.

A key requirement for a host material in PhOLEDs is a high triplet energy (T₁) level. The triplet energy of the host must be higher than that of the phosphorescent guest to ensure efficient energy transfer from the host to the guest and to prevent back-energy transfer, which would quench the emission. The naphthalene moiety in (naphthalen-1-yl)diphenylphosphine oxide derivatives helps to ensure a high triplet energy. For instance, theoretical calculations have shown that the lowest triplet state of naphthalene has an excitation energy of approximately 3.93 eV. nih.gov This high triplet energy makes such materials suitable for hosting blue phosphorescent emitters, which have the highest triplet energies among visible emitters.

The performance of OLEDs is highly dependent on the properties of the host material. The table below compares the key properties of a well-known phosphine oxide-based host material, Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO), with the expected properties for (naphthalen-1-yl)diphenylphosphine oxide derivatives.

| Property | DPEPO ossila.com | Expected for (Naphthalen-1-yl)diphenylphosphine Oxide Derivatives |

|---|---|---|

| HOMO Level | 6.1 eV | Deep, due to electron-withdrawing P=O group |

| LUMO Level | 2.0 eV | Low, facilitating electron injection |

| Triplet Energy (T₁) | 3.0 eV | High (>2.8 eV), suitable for blue PhOLEDs |

| Charge Transport | Electron-transporting | Bipolar (when combined with hole-transporting moieties) |

Photophysical Properties of Derived Functional Materials

The photophysical properties of materials derived from (naphthalen-1-yl)diphenylphosphine oxide are fundamental to their function in optoelectronic devices. These properties, including absorption, emission, and energy levels, are determined by the molecule's electronic structure.

The UV-visible absorption spectra of these materials are typically characterized by strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic naphthalene and phenyl rings. The introduction of the phosphine oxide group generally has a minor effect on the absorption maxima but is crucial for defining the material's electrochemical stability and energy levels.

The photoluminescence (PL) spectra reveal the light-emitting properties of the material. As host materials, these phosphine oxide derivatives are designed to have high triplet energies and typically exhibit deep blue or UV emission. The emission originates from the naphthalene moiety, although the exact wavelength can be tuned by chemical modification. For example, studies on other naphthalene-based polymers have shown emission peaks that can be red-shifted by increasing conjugation or intermolecular interactions. mdpi.com The fluorescence quantum yield is another important parameter, indicating the efficiency of the radiative decay process.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the charge injection and transport properties of the material. The strong electron-withdrawing nature of the phosphine oxide group leads to a deep HOMO level and a low-lying LUMO level. A deep HOMO level creates a high barrier for hole injection, making these materials effective as hole-blocking layers, while a low LUMO level facilitates electron injection from the adjacent electron-transport layer. ossila.com These properties are essential for achieving balanced charge injection and high recombination efficiency within the emissive layer of an OLED.

The table below summarizes key photophysical data for related naphthalene-containing materials to illustrate the typical properties of functional materials derived from this compound.

| Material/Derivative Class | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Triplet Energy (T₁) (eV) | Reference |

|---|---|---|---|---|

| Naphthalene (Monomer) | ~286 | ~320-350 | ~2.6 | nih.gov |

| Naphthalene-based Polymers | 350-400 | 450-500 | N/A | mdpi.com |

| DPEPO (Phosphine Oxide Host) | 288 | 311 | 3.0 | ossila.com |

| POpN (Naphthalene-Phosphine Oxide Host) | N/A | N/A | High (implied) | researchgate.net |

N/A: Data not available in the cited sources.

The combination of a high triplet energy, deep HOMO level, and good electron affinity makes phosphine oxide derivatives of this compound highly promising materials for developing efficient and stable host materials for the next generation of OLED displays and lighting.

Green Chemistry and Sustainable Approaches in Naphthalen 1 Yl Diphenyl Phosphane Research

Implementation of Green Solvents in Synthesis and Catalysis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of phosphine (B1218219) ligands often employ volatile and potentially hazardous organic solvents. The pursuit of greener alternatives is a key area of research. While specific studies on the synthesis of (Naphthalen-1-yl)(diphenyl)phosphane using green solvents are not extensively documented, the general principles of green solvent selection can be readily applied.

Common solvents in phosphine synthesis, such as tetrahydrofuran (THF) and toluene, raise environmental and safety concerns. Green chemistry encourages their replacement with solvents that are less toxic, derived from renewable resources, and have a lower environmental impact upon disposal. Potential green solvents that could be investigated for the synthesis and for catalytic reactions employing this compound as a ligand include:

Bio-derived solvents: Solvents such as 2-methyltetrahydrofuran (2-MeTHF), derived from renewable feedstocks like corn cobs and bagasse, present a viable alternative to THF. It has a higher boiling point and is more stable, which can be advantageous in certain reactions.

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for both synthesis and catalysis. Its properties can be tuned by adjusting pressure and temperature, and it allows for easy product separation by simple depressurization.

Ionic liquids: These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. While their "greenness" can be debated due to synthesis and toxicity concerns, designer ionic liquids with improved environmental profiles are being developed.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. While the solubility of nonpolar reactants can be a challenge, techniques such as the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media.

The following table summarizes some potential green solvents and their advantages over traditional solvents for reactions involving this compound.

| Green Solvent | Traditional Counterpart | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Derived from renewable resources, higher boiling point, greater stability. |

| Supercritical Carbon Dioxide (scCO₂) | Dichloromethane, Toluene | Non-toxic, non-flammable, tunable properties, easy product separation. |

| Ionic Liquids | Various organic solvents | Low vapor pressure, potential for catalyst recycling. |

| Water | Organic solvents | Non-toxic, non-flammable, abundant, safe. |

The successful implementation of these solvents in the synthesis and catalytic applications of this compound would significantly reduce the environmental impact associated with its lifecycle.

Principles of Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

A plausible synthetic route to this compound involves the reaction of a Grignard reagent derived from 1-bromonaphthalene (B1665260) with chlorodiphenylphosphine (B86185). The balanced chemical equation for this reaction is:

C₁₀H₇MgBr + (C₆H₅)₂PCl → C₂₂H₁₇P + MgBrCl

To calculate the theoretical atom economy for this synthesis, we consider the molecular weights of the reactants and the desired product.

Atom Economy Calculation:

Molecular Weight of this compound (C₂₂H₁₇P): 312.35 g/mol

Molecular Weight of 1-Naphthylmagnesium bromide (C₁₀H₇MgBr): 231.38 g/mol

Molecular Weight of Chlorodiphenylphosphine ((C₆H₅)₂PCl): 220.65 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (312.35 / (231.38 + 220.65)) x 100 ≈ 69.1%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (30.9%) ends up as a byproduct, in this case, magnesium bromide chloride (MgBrCl).

Catalytic Routes: Investigating catalytic methods for the synthesis of this compound could significantly improve atom economy by avoiding stoichiometric reagents. For example, a direct C-H activation and phosphorylation of naphthalene (B1677914) with diphenylphosphine (B32561) oxide, if developed, could offer a more atom-economical route.

Byproduct Valorization: Finding applications for the MgBrCl byproduct would add value and reduce waste.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize the formation of side products is crucial. This includes careful control of temperature, reaction time, and stoichiometry.

Solvent Recycling: Implementing procedures to recover and reuse solvents is a key aspect of waste minimization.

The following table outlines the atom economy for the proposed synthesis and highlights areas for improvement.

| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 1-Naphthylmagnesium bromide + Chlorodiphenylphosphine | 452.03 | This compound | 312.35 | MgBrCl | 139.68 | 69.1 |

Design of Recyclable and Reusable Catalytic Systems

This compound is primarily used as a ligand in homogeneous catalysis. A major drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products, which often leads to catalyst loss and product contamination. The design of recyclable and reusable catalytic systems is a cornerstone of sustainable chemistry.